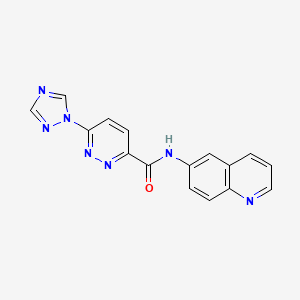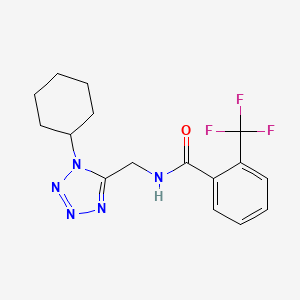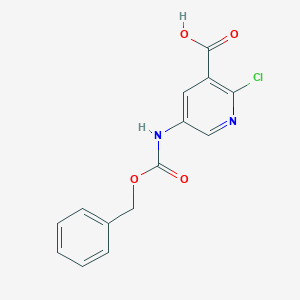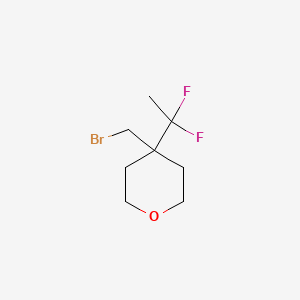![molecular formula C14H17N3O4S B2374300 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797992-10-9](/img/structure/B2374300.png)
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been extensively studied for its potential use in various biological applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Mechanism Of Action
The mechanism of action of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine involves the covalent modification of target proteins. The compound contains a reactive sulfonamide group that reacts with the nucleophilic groups present in the target protein, leading to the formation of a covalent bond. This covalent modification results in the inhibition of the target protein's activity, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine depend on the specific biological system being studied. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cysteine proteases. Additionally, the compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potent inhibitory activity against certain enzymes, making it a useful tool for studying these enzymes' biological functions. Additionally, the compound's covalent modification mechanism allows for the specific targeting of proteins, leading to a more precise biological effect. However, a limitation of using this compound is its potential toxicity, which needs to be carefully evaluated in lab experiments.
Future Directions
There are several future directions for the study of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine. One potential direction is the development of new cancer therapies based on the compound's anticancer activity. Additionally, the compound's potential use as a fluorescent probe for imaging purposes can be further investigated. The compound's specificity for certain enzymes can also be explored further to identify new biological targets for drug development. Finally, the compound's potential toxicity needs to be carefully evaluated to determine its safety for use in biological systems.
Conclusion:
In conclusion, 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. The compound's unique chemical structure allows it to interact with biological systems in a specific manner, making it a useful tool for studying various biological processes. The compound's potential use in various biological applications, including cancer therapy and imaging, makes it a promising candidate for further investigation. However, the compound's potential toxicity needs to be carefully evaluated to determine its safety for use in biological systems.
Synthesis Methods
The synthesis of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine involves the reaction of 1-(2-chloroethyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of the product can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential use in various biological applications. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cysteine proteases, which are involved in various pathological conditions. The compound has also been investigated for its potential use as a fluorescent probe for imaging purposes. Additionally, the compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-[(2-nitrophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-7-15-8-10-16(11-9-15)22(20,21)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVJLCJBHJMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)


![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2374240.png)